

Coumarin 314T: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Coumarin 314T*

Cat. No.: *B053786*

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An In-depth Exploration of Synonyms, Physicochemical Properties, and Applications in Cellular Research

Coumarin 314T, a fluorescent dye belonging to the coumarin family, has garnered interest within the scientific community for its potential applications in cellular imaging and as a molecular probe. This technical guide provides a comprehensive overview of **Coumarin 314T**, including its synonyms, physicochemical properties, and insights into its use in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this fluorophore.

Nomenclature and Synonyms

In scientific literature and chemical databases, **Coumarin 314T** is identified by several names and codes. A clear understanding of these synonyms is crucial for conducting exhaustive literature searches and for accurate procurement of the compound.

Identifier Type	Identifier
Common Name	Coumarin 314T
IUPAC Name	ethyl 1,1,7,7-tetramethyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate
CAS Number	113869-06-0
Other Synonyms	Coumarin 504T, ST50307358

Physicochemical Properties

The utility of **Coumarin 314T** as a fluorescent probe is intrinsically linked to its chemical and physical characteristics. These properties influence its spectral behavior, solubility, and stability.

Property	Value
Molecular Formula	C ₂₂ H ₂₇ NO ₄
Molecular Weight	369.45 g/mol
Appearance	Orange-yellow to orange powder
Melting Point	125-127 °C
Boiling Point	208 °C
Flash Point	269.2 °C
Density	1.1771 g/cm ³ (estimate)

Applications in Scientific Research

Coumarin derivatives are widely recognized for their diverse biological activities and are extensively used as fluorescent probes in cellular and molecular biology. Their applications span from acting as sensors for metal ions and pH to serving as labels for biomolecules.

Fluorescence Microscopy and Cellular Imaging

While specific, detailed protocols for the use of **Coumarin 314T** in fluorescence microscopy are not readily available in the public domain, a general protocol for staining cells with coumarin dyes can be adapted. It is important to note that optimization of concentration and incubation times will be necessary for specific cell types and experimental conditions.

Adapted General Protocol for Cellular Staining with a Coumarin Dye:

This protocol is a generalized procedure and should be optimized for your specific experimental needs.

Materials:

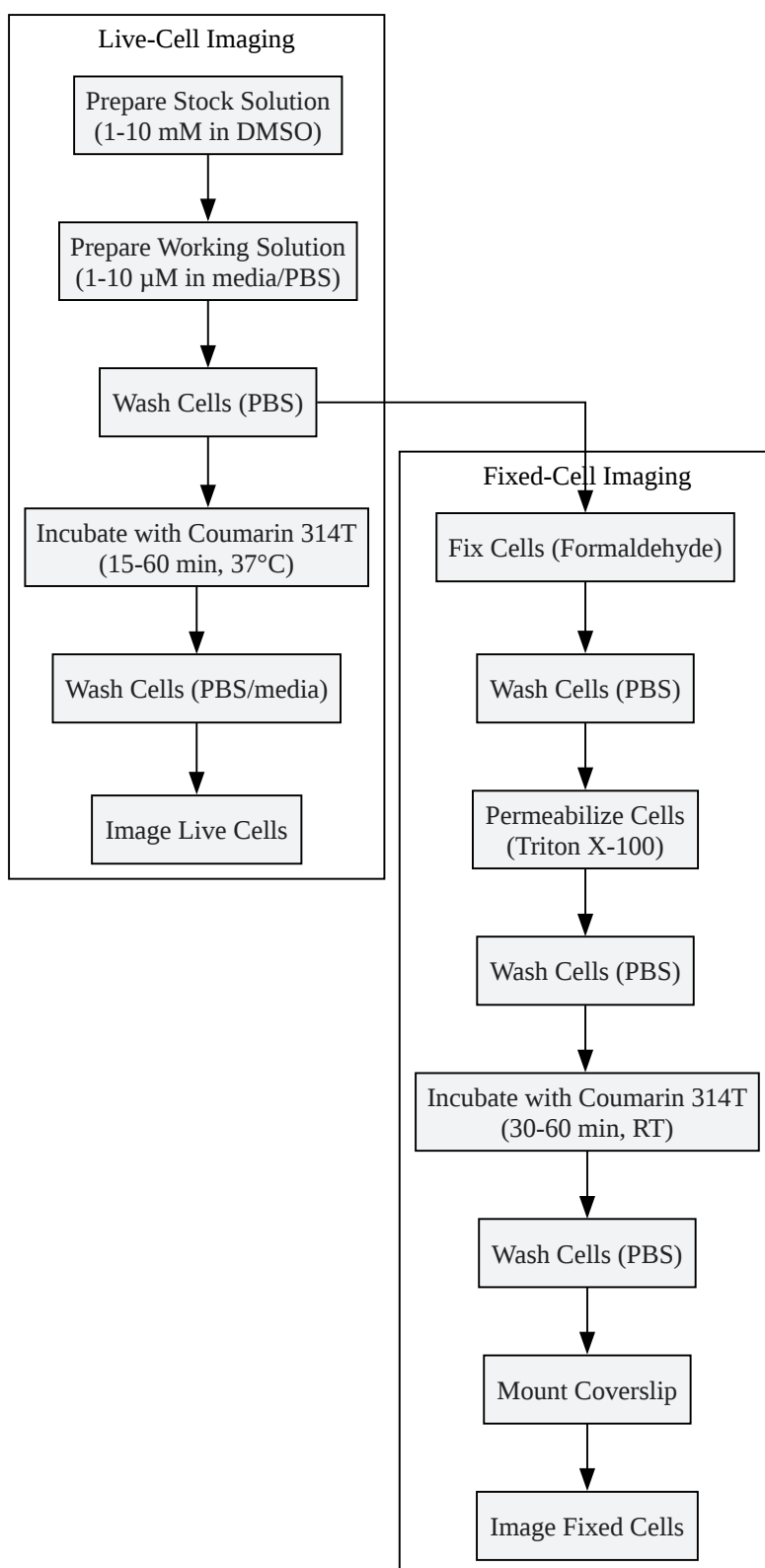
- **Coumarin 314T**
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Phosphate-buffered saline (PBS)
- Cell culture medium appropriate for the cell line
- Cells cultured on coverslips or in imaging-compatible plates
- Formaldehyde or other appropriate fixative (for fixed-cell imaging)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
- Mounting medium

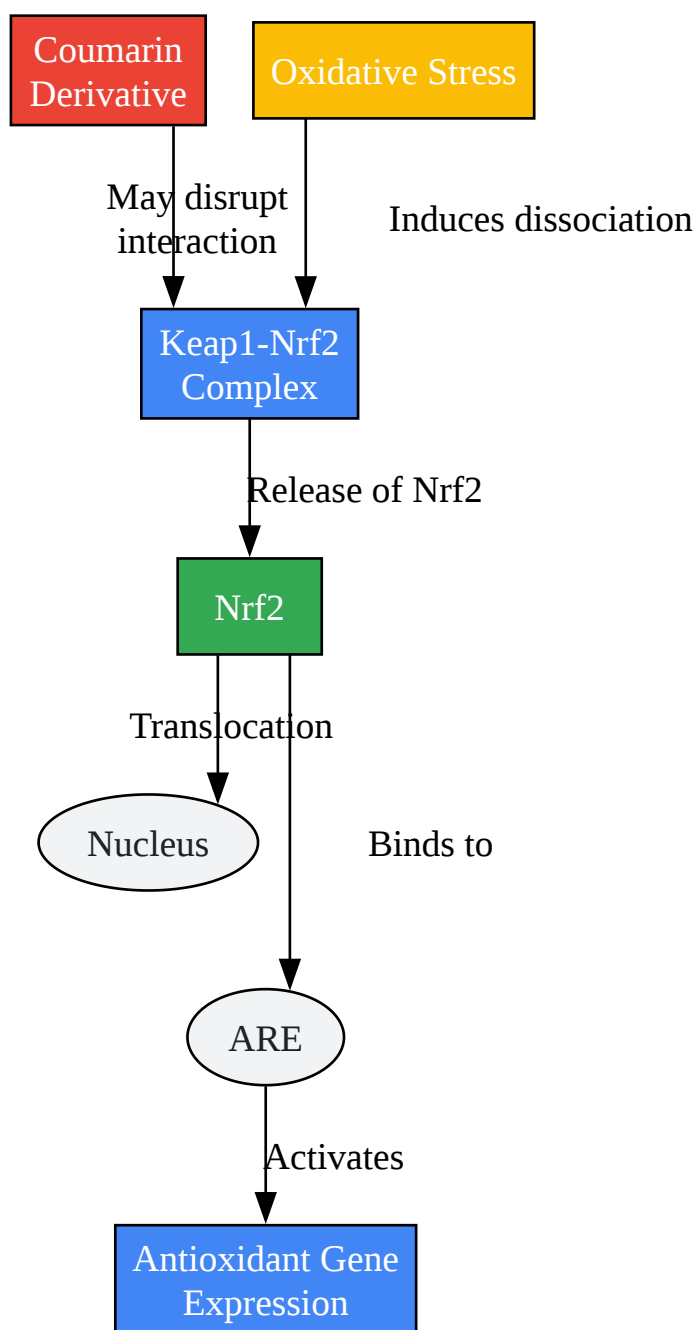
Procedure:

- **Stock Solution Preparation:** Prepare a 1-10 mM stock solution of **Coumarin 314T** in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- **Working Solution Preparation:** On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired final working concentration. A starting concentration range of 1-10 µM is recommended, but this will require optimization.

- Cell Staining (Live Cells): a. Wash the cells once with pre-warmed PBS. b. Replace the medium with the pre-warmed working solution of **Coumarin 314T**. c. Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator, protected from light. Incubation time is a critical parameter to optimize. d. After incubation, wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye. e. The cells are now ready for imaging under a fluorescence microscope.
- Cell Staining (Fixed and Permeabilized Cells): a. Wash the cells with PBS. b. Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. e. Wash the cells three times with PBS. f. Incubate the cells with the **Coumarin 314T** working solution for 30-60 minutes at room temperature, protected from light. g. Wash the cells three times with PBS. h. Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Fluorescence Microscopy:
 - Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence. Coumarin dyes are typically excited by UV or near-UV light (around 400 nm) and emit in the blue-green region of the spectrum.

Experimental Workflow for Cellular Staining:





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